1-cyclopentyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride
Description
1-cyclopentyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine hydrochloride is a pyrazole-derived compound featuring a cyclopentyl substituent at the 1-position of the pyrazole ring and a (1-methylpyrazol-3-yl)methyl group attached to the amine at the 4-position.
Properties
Molecular Formula |
C13H20ClN5 |
|---|---|
Molecular Weight |
281.78 g/mol |
IUPAC Name |
1-cyclopentyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C13H19N5.ClH/c1-17-7-6-11(16-17)8-14-12-9-15-18(10-12)13-4-2-3-5-13;/h6-7,9-10,13-14H,2-5,8H2,1H3;1H |
InChI Key |
ROBVEZFNUKVMQB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CNC2=CN(N=C2)C3CCCC3.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting appropriate precursors such as hydrazines and 1,3-diketones under acidic or basic conditions.
Introduction of the cyclopentyl group: This step involves the alkylation of the pyrazole ring with cyclopentyl halides in the presence of a base such as potassium carbonate.
Formation of the hydrochloride salt: The final step involves the treatment of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in various therapeutic areas:
- Antimicrobial Activity : Research indicates that compounds with pyrazole moieties often exhibit significant antimicrobial properties, making them potential candidates for developing new antibiotics.
- Anticancer Potential : Studies suggest that this compound may inhibit cancer cell proliferation by modulating specific signaling pathways involved in cell growth and survival .
- Anti-inflammatory Effects : The compound may reduce inflammation through inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro and in vivo models. |
| Study 2 | Antimicrobial Effects | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria. |
| Study 3 | Anti-inflammatory Properties | Reduced levels of inflammatory markers in animal models of arthritis. |
These findings highlight the versatility of 1-cyclopentyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride as a potential therapeutic agent across multiple domains.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s distinctiveness lies in its cyclopentyl group and 1-methylpyrazol-3-ylmethyl side chain. Below is a comparative analysis with structurally related pyrazole derivatives:
Table 1: Structural Comparison of Pyrazole Derivatives
Functional and Application-Based Insights
- Pesticidal Activity : The target compound shares structural motifs with patent-protected pesticidal agents (e.g., I-8, I-9 in ), where the 1-methylpyrazol-3-yl group is critical for binding to pest-specific targets. Cyclopentyl’s lipophilicity may enhance membrane penetration compared to bulkier substituents like cyclopropane in I-8 .
- Solubility and Bioavailability: The hydrochloride salt form improves aqueous solubility, a feature shared with 1-[(2-chlorophenoxy)methyl]pyrazol-4-amine hydrochloride (). However, the cyclopentyl group’s hydrophobicity may reduce solubility relative to polar substituents like sulfonyl groups in TP-238 .
- Synthetic Versatility : Unlike TP-238, which includes a pyrimidine ring and sulfonyl group, the target compound’s simpler structure may facilitate cost-effective synthesis for agricultural use .
Research Findings and Mechanistic Implications
Role of Substituents in Pesticidal Efficacy
- 1-methylpyrazol-3-yl group : Present in both the target compound and patent compounds (I-8, I-9), this group likely interacts with insect nicotinic acetylcholine receptors, disrupting neurotransmission .
- Cyclopentyl vs. Chlorophenyl : The cyclopentyl group may confer greater metabolic stability compared to chlorophenyl derivatives (e.g., ), which are prone to oxidative degradation .
Comparative Physicochemical Properties
Table 2: Physicochemical Properties
Biological Activity
1-Cyclopentyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine; hydrochloride is a complex organic compound belonging to the pyrazole family, characterized by its unique structural features, including dual pyrazole rings and a cyclopentyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Structural Overview
- Molecular Formula : C15H23N5·HCl
- Molecular Weight : Approximately 273.38 g/mol
- IUPAC Name : 1-Cyclopentyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine; hydrochloride
The presence of two pyrazole moieties may enhance the biological activity compared to other compounds with simpler structures. The hydrochloride form improves solubility, making it suitable for various biological applications.
Anticancer Properties
Research indicates that compounds with similar pyrazole structures exhibit significant anticancer potential. For instance, studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cells and inhibit cell proliferation. The mechanism of action often involves the inhibition of specific kinases related to cell signaling pathways, particularly cyclin-dependent kinases (CDKs), which leads to cell cycle arrest and apoptosis .
Anti-inflammatory Effects
1-Cyclopentyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine; hydrochloride has also been studied for its anti-inflammatory properties. The compound's structure allows for interactions with various molecular targets involved in inflammatory processes. Research has demonstrated that similar compounds can modulate pathways associated with inflammatory responses, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective effects. Similar pyrazole derivatives have been evaluated for their ability to protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases . These findings indicate a promising avenue for further research into the neuroprotective capabilities of this compound.
Synthesis Methods
The synthesis of 1-cyclopentyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine; hydrochloride typically involves several multi-step organic reactions:
- Formation of the Pyrazole Ring : Achieved by reacting hydrazine with a suitable carbonyl compound under acidic conditions.
- Cyclopentyl Group Attachment : Introduced via alkylation reactions using cyclopentyl halides.
- Methylation : Enhances the biological activity of the pyrazole ring.
- Final Coupling Reaction : Involves coupling two pyrazole derivatives using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) .
Case Studies and Research Findings
Several case studies have explored the biological activity of compounds related to 1-cyclopentyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine; hydrochloride:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
